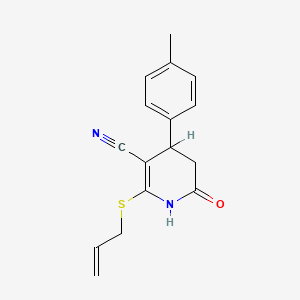![molecular formula C14H11N3O3 B11691015 2-nitro-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B11691015.png)
2-nitro-N'-[(E)-phenylmethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are organic compounds characterized by the presence of the functional group R1R2C=NNH2. These compounds are related to ketones and aldehydes, where the oxygen atom is replaced by the –NNH2 group. Hydrazones are known for their versatility and exhibit a wide range of biological activities .
Preparation Methods
The synthesis of 2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide typically involves the reaction of 2-nitrobenzohydrazide with benzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .
The one-pot synthesis approach, which involves the reaction of phthalide, hydrazine hydrate, and aldehyde, can be adapted for the synthesis of various hydrazone derivatives, including 2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide .
Chemical Reactions Analysis
2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it useful in biological studies.
Industry: It can be used in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide involves its interaction with biological targets through its hydrazone moiety. The compound’s nucleophilicity allows it to participate in various biochemical reactions. It has been shown to exhibit antimicrobial activity by interfering with bacterial cell wall synthesis and antioxidant activity by scavenging free radicals .
Comparison with Similar Compounds
2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide can be compared with other hydrazone derivatives, such as:
Nifuroxazide: An intestinal antiseptic.
Iproniazide: An anti-tubercular agent.
Isocarboxazide: An antidepressant.
What sets 2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide apart is its specific nitro substitution, which enhances its antimicrobial and antioxidant properties .
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O3/c18-14(12-8-4-5-9-13(12)17(19)20)16-15-10-11-6-2-1-3-7-11/h1-10H,(H,16,18)/b15-10+ |
InChI Key |
WDBYUVIJXIVCNY-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B11690935.png)
![butyl 2-chloro-5-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11690940.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11690944.png)
![(2E)-2-[4-(dimethylamino)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11690947.png)

![(3Z)-3-[(2-methoxy-5-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690958.png)
![(3E)-4-bromo-5-methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690964.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11690970.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B11690978.png)

![2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11690990.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11690994.png)
![(4Z)-2-(4-chloro-3-nitrophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11691001.png)
